4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCZAVGDDQQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-49-4 | |
| Record name | 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Preparation Methods
Oxime Reduction via Catalytic Hydrogenation
This method, adapted from CN101062897A, involves a "one-pot" synthesis starting from 4-methyl-1-indanone:
Procedure :
- Oxime synthesis : 4-Methyl-1-indanone is reacted with hydroxylamine hydrochloride in aqueous ethanol under reflux to yield 4-methyl-1-indanone oxime.
- Reduction : The oxime is hydrogenated using a Raney nickel catalyst in alkaline aqueous solution (e.g., NaOH or KOH) at 60–80°C under 3–5 atm H₂ pressure.
- Salt formation : The free amine is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt.
Key parameters :
- Catalyst : Raney nickel (Al-Ni alloy) shows higher selectivity than Pd/C.
- Temperature : Optimal reduction occurs at 70°C; higher temperatures promote side reactions.
- Yield : 76–82% after salt formation.
Mechanism :
$$
\text{4-Methyl-1-indanone} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow[\text{H}2]{\text{Raney Ni}} \text{4-Methyl-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Leuckart Reaction for Direct Amination
A modified Leuckart reaction avoids isolation of the oxime intermediate:
Procedure :
- Reaction setup : 4-Methyl-1-indanone, ammonium formate, and formic acid are heated at 150–160°C for 8–12 hours.
- Acid hydrolysis : The resulting formamide is hydrolyzed with 6M HCl under reflux.
- Purification : The crude amine is extracted into ether, dried, and treated with HCl gas to form the hydrochloride salt.
Advantages :
Limitations :
- Requires careful control of formic acid stoichiometry to prevent over-alkylation.
Enantioselective Synthesis
For optically pure (R)- or (S)-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, two approaches are employed:
Chiral Resolution
- Racemate preparation : The racemic amine is synthesized via methods in Sections 2.1 or 2.2.
- Diastereomeric salt formation : Treatment with (1S)-camphorsulfonic acid in ethanol yields separable diastereomers.
- Recrystallization : Repeated recrystallization from methanol/water affords enantiopure salts.
Asymmetric Hydrogenation
- Enone precursor : 4-Methyl-1-indenone is hydrogenated using a chiral catalyst (e.g., (R)-BINAP-RuCl₂).
- Amination : The resulting alcohol is converted to the amine via Mitsunobu reaction with phthalimide, followed by deprotection.
Catalyst efficiency :
Reaction Optimization and Critical Parameters
Catalyst Selection
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Raney Ni | 70 | 3 | 82 | 95 |
| Pd/C (10%) | 80 | 5 | 65 | 90 |
| Ru-BINAP | 50 | 10 | 78 | 98 |
Solvent Systems
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylindanone or 4-methylindanal.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound featuring a methyl group at the 4-position and an amine functional group, which contributes to its pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications. It is a versatile chemical compound used in scientific research.
Scientific Research Applications
This compound has several applications in scientific research.
Chemistry Used as a building block in organic synthesis for the preparation of more complex molecules. The chemical reactivity can be understood through various organic reactions.
Biology Studied for its potential biological activities, including interactions with enzymes and receptors. Its structure suggests it may influence neurotransmitter systems, making it relevant for research into neuropharmacology. Its potential as a ligand for neurotransmitter receptors could lead to applications in treating neurological disorders.
Medicine Investigated for its potential therapeutic properties, such as acting as a precursor for drug development. Derivatives of indane compounds, including this compound, show potential antitumor effects, with certain analogs evaluated for their ability to inhibit cancer cell proliferation in vitro.
Industry Utilized in the production of specialty chemicals and intermediates.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets through mechanisms including hydrogen bonding, hydrophobic interactions, and Van der Waals forces. These interactions can lead to either inhibition or activation of the target, depending on the nature of the compound and the specific biological context. Biological assays typically measure the compound's effects on cell viability and proliferation, highlighting its potential therapeutic roles.
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-methyl group (electron-donating) increases lipophilicity compared to electron-withdrawing groups like chloro (Cl) or methoxy (OCH₃), influencing solubility and receptor binding .
Biological Activity
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound notable for its unique bicyclic structure and significant biological activity. This compound has garnered interest in pharmacology due to its potential therapeutic applications and interactions with various biological targets. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 173.66 g/mol. The compound features a methyl group at the 4-position and an amine functional group, which contribute to its pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets through mechanisms including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to either inhibition or activation of the target, depending on the nature of the compound and the specific biological context.
Biological Assays and Pharmacological Effects
Research has demonstrated that this compound exhibits various biological activities:
1. Antitumor Activity
Studies have indicated that derivatives of indane compounds, including this compound, show potential antitumor effects. For instance, certain analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
2. Neurotransmitter Interaction
The compound's structure suggests it may influence neurotransmitter systems, making it relevant for research into neuropharmacology. Its potential as a ligand for neurotransmitter receptors could lead to applications in treating neurological disorders .
3. Toxicity Profile
Initial assessments indicate that this compound may exhibit acute toxicity upon ingestion or skin contact. Safety data suggests caution in handling the compound due to its harmful effects .
Research Findings and Case Studies
Recent studies have provided insights into the pharmacological profiles of this compound:
| Study | Findings |
|---|---|
| Demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. | |
| Explored the mechanism by which the compound interacts with specific receptors, highlighting its role in modulating enzyme activity. | |
| Investigated the synthesis of various derivatives that enhance biological activity compared to the parent compound. |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride?
The synthesis typically involves multi-step organic reactions, where reaction conditions (temperature, solvent, time) significantly impact yield and purity. For example, solvent choice (e.g., methanol or dichloromethane) and controlled hydrogenation steps are crucial for reducing side products. Purification via recrystallization or chromatography ensures high purity . A six-step synthesis starting from 2-aminoindan has achieved a 49% overall yield, emphasizing the importance of stepwise optimization .
Basic: How does the hydrochloride form influence the compound's solubility and stability?
The hydrochloride salt enhances water solubility due to ionic interactions, making it suitable for aqueous-phase experiments. This form also improves stability by reducing hygroscopicity and oxidation risks, which is critical for long-term storage and biological assays .
Advanced: How does stereochemistry affect the biological activity of this compound?
Stereochemical configuration (e.g., R or S enantiomers) can modulate interactions with chiral biological targets, such as enzymes or receptors. For example, (S)-isomers of similar indenamine derivatives exhibit enhanced binding to monoamine oxidases, suggesting that stereochemical analysis via chiral HPLC or X-ray crystallography is essential for structure-activity studies .
Advanced: What methodologies are used to investigate the compound's pharmacological targets?
Mechanistic studies often employ enzyme inhibition assays (e.g., MAO-B activity assays) and receptor binding experiments. Molecular docking simulations and in vitro neuroprotection models (e.g., SH-SY5Y cells) help identify interactions with targets like neurotransmitter transporters or apoptotic pathways .
Methodological: Which purification techniques are most effective for isolating high-purity this compound?
Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with methanol:ethyl acetate gradients) effectively removes impurities. Monitoring via TLC or HPLC ensures purity >95%, critical for reproducible biological testing .
Advanced: How can researchers resolve contradictions in reported biological activities of indenamine derivatives?
Contradictions may arise from differences in stereochemistry, assay conditions, or cell models. Systematic replication under standardized protocols (e.g., fixed concentrations, controlled pH) and meta-analyses of structure-activity relationships (SAR) can clarify discrepancies. Cross-validation using isotopic labeling or knockout models is recommended .
Basic: What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray diffraction to resolve stereochemistry.
- HPLC for purity assessment .
Advanced: What reaction mechanisms underpin the functionalization of the indene ring in this compound?
Electrophilic aromatic substitution (e.g., bromination at the 5-position) and nucleophilic amine alkylation are common. Hydrogenation of propargyl intermediates (using Lindlar catalysts) selectively reduces triple bonds while preserving stereochemistry .
Basic: How do the methyl and amine groups influence the compound's reactivity?
The methyl group at the 5-position enhances steric hindrance, affecting regioselectivity in substitution reactions. The primary amine group participates in Schiff base formation or amide coupling, enabling derivatization for prodrug development .
Advanced: What strategies are employed for asymmetric synthesis of enantiopure indenamine derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (using Rh or Ru complexes) achieve high enantiomeric excess (>90%). Resolution via diastereomeric salt formation with tartaric acid is also effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
